N-(4-amino-2-methoxyphenyl)-2-phenylacetamide is an organic compound that belongs to the class of amides. It features an amino group, a methoxy group, and a phenylacetamide moiety, which contribute to its chemical properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. It is primarily studied for its potential applications in drug development and as a precursor for synthesizing more complex organic molecules.
The compound is synthesized from 4-amino-2-methoxyaniline and phenylacetyl chloride, typically under basic conditions using pyridine as a solvent. This classification places it within the broader category of aromatic amides, which are known for their diverse chemical reactivity and biological significance.
The synthesis of N-(4-amino-2-methoxyphenyl)-2-phenylacetamide generally involves the following steps:
In an industrial context, continuous flow reactors may be utilized to optimize reaction conditions and improve yields. This method enhances efficiency by allowing better control over reaction parameters such as temperature and pressure.
N-(4-amino-2-methoxyphenyl)-2-phenylacetamide has a complex molecular structure characterized by:
N-(4-amino-2-methoxyphenyl)-2-phenylacetamide can undergo several types of chemical reactions:
These reactions may be influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can enhance selectivity and yield.
The mechanism of action for N-(4-amino-2-methoxyphenyl)-2-phenylacetamide primarily involves its interaction with specific biological targets:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm the presence of characteristic functional groups within the molecular structure .
N-(4-amino-2-methoxyphenyl)-2-phenylacetamide has several notable applications:
The exploration of acetamide-based compounds represents a cornerstone in medicinal chemistry, driven by their structural versatility and broad pharmacological potential. Phenoxyacetamides and phenylacetamides emerged as privileged scaffolds due to their favorable drug-like properties, including metabolic stability and membrane permeability. Early research focused on their antimicrobial and anti-inflammatory applications, with compounds like N-(4-hydroxyphenyl)acetamide (paracetamol) demonstrating significant clinical utility as analgesics [6]. The structural simplicity of the acetamide functional group (–NH–C(=O)–) belies its remarkable capacity for molecular interactions, serving as both hydrogen bond donor and acceptor, facilitating target engagement with diverse biological macromolecules [6] [9].
The evolution towards more complex phenylacetamide derivatives gained momentum with advances in synthetic organic chemistry and pharmacophore modeling. N-(4-amino-2-methoxyphenyl)-2-phenylacetamide exemplifies this progression, representing a strategic integration of aniline derivatives with phenylacetamide architecture. This compound belongs to a broader class of N-arylphenylacetamides investigated for targeted biological activities, particularly within the endocannabinoid system. Its emergence parallels the medicinal chemistry efforts to develop cannabinoid receptor ligands that avoid the psychotropic side effects associated with ∆⁹-tetrahydrocannabinol (THC) [8]. The deliberate incorporation of the 4-amino group and the ortho-methoxy substituent reflects sophisticated structure-based design principles aimed at optimizing receptor affinity and selectivity.
N-(4-Amino-2-methoxyphenyl)-2-phenylacetamide (C₁₅H₁₆N₂O₂) integrates two pharmacologically significant moieties into a single molecular architecture, creating a unique chemical entity with defined conformational and electronic properties. The 4-amino-2-methoxyphenyl ring provides a distinct electronic profile:
The 2-phenylacetamide component contributes critical hydrophobic character and conformational flexibility:
Table 1: Structural and Electronic Properties of Key Acetamide Compounds Related to N-(4-Amino-2-Methoxyphenyl)-2-Phenylacetamide
Compound Name | Molecular Formula | Key Substituents | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
---|---|---|---|---|---|
N-(4-Amino-2-methoxyphenyl)-2-phenylacetamide | C₁₅H₁₆N₂O₂ | 4-NH₂, 2-OCH₃, phenylacetamide | ~2.5 (est.) | 2 | 3 |
N-(2-Methoxyphenyl)-2-phenylacetamide | C₁₅H₁₅NO₂ | 2-OCH₃, phenylacetamide | 2.7 [7] | 1 | 2 |
N-(4-Methoxyphenyl)-2-phenylacetamide | C₁₅H₁₅NO₂ | 4-OCH₃, phenylacetamide | Data not available | 1 | 2 |
N-(4-Aminophenyl)acetamide | C₈H₁₀N₂O | 4-NH₂ | ~0.2 | 2 | 2 |
PAM-26 (Structural Analog) | C₂₄H₃₁N₃O | 4-N(C₂H₅)₂, 2-OCH₃? (Infer) | 4.76 | 0? | 3? |
The synergistic interplay between these moieties defines the compound's pharmacophore. The ortho-methoxy group likely forces the aniline nitrogen out of coplanarity with the aromatic ring, potentially creating a twisted conformation that complements the topographical constraints of certain receptors like CB2. Furthermore, the electron-donating 4-amino group and the ortho-methoxy group create a push-push electronic system on the aniline ring, modulating electron density at the acetamide nitrogen and carbonyl oxygen, thereby influencing hydrogen-bonding strength and dipole moment [9].
N-(4-Amino-2-methoxyphenyl)-2-phenylacetamide and its structural analogs belong to the pharmacophore class designated as PAM (phenylacetamide) derivatives, identified as potent and selective cannabinoid receptor type 2 (CB2) inverse agonists. This discovery stemmed from systematic pharmacophore modeling and virtual screening efforts targeting CB2 inverse agonists like SR144528 and AM630 [3]. The core pharmacophore model for CB2 inverse agonism requires one hydrogen-bond acceptor, one hydrogen-bond donor, and multiple hydrophobic features. N-(4-amino-2-methoxyphenyl)-2-phenylacetamide satisfies this model, with its amide carbonyl acting as a H-bond acceptor, the aniline N–H (and potentially the 4-NH₂) acting as H-bond donors, and the phenyl rings constituting key hydrophobic features .
The significance of this compound lies in its structural relationship to highly optimized PAM derivatives like Compound 26 (PAM-26, N,N'-((4-(diethylamino)phenyl)methylene)bis(2-phenylacetamide) and Compound 27 described in CB2 research. While the specific N-(4-amino-2-methoxyphenyl)-2-phenylacetamide might represent an intermediate or precursor, its core structure is fundamental to these potent derivatives. SAR studies on PAM derivatives revealed that modifications on the aniline ring profoundly impact CB2 affinity and functionality:
Table 2: Impact of Aniline Ring Substituents on CB2 Affinity and Selectivity in PAM Derivatives
Compound | R (Para Substituent) | CB2 Kᵢ (nM) | CB1 Kᵢ (nM) | Selectivity Index (CB1/CB2) | EC₅₀ (nM) cAMP Assay (Inverse Agonism) |
---|---|---|---|---|---|
9 (PAM) | p-N(CH₃)₂ | 777 | >20,000 | >26 | Not specified |
18 | p-i-C₃H₇ | 85 | >20,000 | >235 | Not specified |
21 | p-i-C₃H₇O | 313 | >20,000 | >64 | Not specified |
23 | p-CF₃ | 596 | >20,000 | >34 | Not specified |
26 (PAM-26) | p-N(C₂H₅)₂ | 64 | >20,000 | >313 | ~28 |
27 (PAM-27) | p-N(C₃H₇)₂ | 22 | >20,000 | >909 | ~4 |
Functionally, these compounds act as inverse agonists at CB2 receptors, meaning they suppress the constitutive (basal) activity of the receptor, opposing the effect of agonists. This was confirmed by their ability to dose-dependently increase intracellular cAMP levels in CB2-transfected cells, a hallmark of Gi-protein coupled receptor (GPCR) inverse agonism [8]. Critically, CB2 selectivity is paramount for therapeutic application to avoid the central nervous system (CNS) side effects mediated by CB1 receptors, notably the psychiatric complications that led to the withdrawal of CB1 inverse agonists like rimonabant [8]. The high selectivity indices (>26 to >909) observed for optimized PAM derivatives underscore the potential of this chemotype, including its N-(4-amino-2-methoxyphenyl) variants, for developing peripherally acting therapeutics.
The primary therapeutic interest in potent CB2 inverse agonists like PAM derivatives centers on their anti-osteoclastogenic effects. Compound 26 (PAM-26) demonstrated remarkable efficacy, inhibiting osteoclast formation by 72% at a low concentration of 0.1 µM. Crucially, cytotoxicity assays confirmed that this inhibition was not due to general cellular toxicity, indicating a specific biological mechanism targeting osteoclast differentiation or function [3]. This positions N-(4-amino-2-methoxyphenyl)-2-phenylacetamide-related structures as promising leads for novel anti-osteoporosis agents and potentially for treating other bone diseases involving pathological osteoclast activity, such as multiple myeloma bone disease [3].
Table 3: Comparison of Key Pharmacophores for CB2 Ligands Highlighting the PAM Scaffold
Pharmacophore Feature | Classical CB2 Agonist (e.g., Pyridone [4]) | CB2 Inverse Agonist (e.g., PAM Derivatives ) | Role in N-(4-Amino-2-Methoxyphenyl)-2-Phenylacetamide |
---|---|---|---|
H-Bond Acceptor | Central carbonyl (pyridone or amide) | Amide carbonyl | Amide Carbonyl |
H-Bond Donor | Amide N-H (often) | Amide N-H and/or Aniline N-H | Aniline N-H and 4-NH₂ |
Hydrophobic Feature 1 | Distal hydrophobic group (e.g., adamantyl, cycloalkyl) | Bis-phenyl rings | Phenylacetamide phenyl ring |
Hydrophobic Feature 2 | Proximal hydrophobic/aromatic group | Aniline ring with substituents | 4-Amino-2-methoxyphenyl ring |
Critical for Efficacy | Avoids deep pocket near W6.48 | Engages specific inverse agonist subpocket | Ortho-methoxy group may enable specific orientation |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0